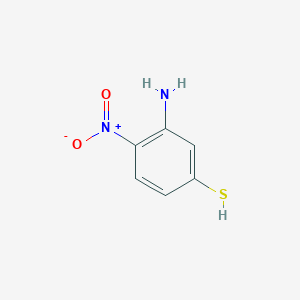

3-Amino-4-nitrobenzenethiol

Description

Structure

3D Structure

Properties

CAS No. |

54030-08-9 |

|---|---|

Molecular Formula |

C6H6N2O2S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

3-amino-4-nitrobenzenethiol |

InChI |

InChI=1S/C6H6N2O2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H,7H2 |

InChI Key |

VHQCBSZJSOOPBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 4 Nitrobenzenethiol

Strategies for Selective Introduction of Thiol, Amino, and Nitro Functionalities

The successful synthesis of 3-amino-4-nitrobenzenethiol hinges on the regioselective introduction of three distinct functional groups. The directing effects of these groups must be carefully managed throughout the synthetic sequence. A plausible and advanced strategy involves a multi-step process starting from a simple precursor like nitrobenzene (B124822).

One effective route begins with the synthesis of 3-nitrobenzenethiol (B3052051). This can be achieved by reacting nitrobenzene with chlorosulfonic acid to produce 3-nitrobenzenesulfonyl chloride. The nitro group acts as a meta-director, ensuring the desired regiochemistry. Subsequent reduction of the sulfonyl chloride group, for instance with a reagent like triphenylphosphine, yields the target 3-nitrobenzenethiol intermediate researchgate.net.

The next crucial step is the introduction of an amino group at the C-4 position, which is para to the nitro group and ortho to the thiol. Traditional methods might involve nitration followed by a selective reduction, but this can lead to isomeric mixtures. A more novel and highly regioselective strategy is the direct C-H amination of the nitroarene. Recent studies have demonstrated a transition metal-free method for the C(sp²)-H/N-H cross-coupling between electron-deficient nitroarenes and various amines nih.govresearchgate.net. This reaction exhibits exclusive para-selectivity relative to the nitro group, enabling the direct synthesis of 4-nitro-N-arylamines from nitrobenzenes nih.govresearchgate.net. Applying this methodology to 3-nitrobenzenethiol would theoretically allow for the direct and selective installation of the amino group at the C-4 position, providing a streamlined pathway to the final product. This approach is advantageous as it avoids the need to pre-install a leaving group and proceeds under mild conditions researchgate.net.

Catalytic Approaches in Synthesis and Precursor Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for complex molecular transformations. In the context of this compound synthesis, catalytic methods are particularly important for the reduction of precursor functionalities, such as converting a second nitro group into the required amino group.

While classical reductive amination often refers to the conversion of carbonyls into amines, the term can be extended to the one-pot transformation of a nitro group into a substituted amine rsc.org. However, for the synthesis of a primary amine like in this compound, the key transformation is the direct reduction of a nitro group precursor. If a synthetic route starting from 1,2-dinitro-4-mercaptobenzene were considered, the selective reduction of one nitro group to an amine would be a critical catalytic step.

Similarly, catalytic reductive thiolation techniques for the direct introduction of a thiol group onto a complex aromatic ring are less common. More frequently, the thiol functionality is derived from a precursor like a sulfonyl chloride, as mentioned previously researchgate.net. The reduction of this precursor is a key transformation that can be achieved using various stoichiometric or catalytic methods.

The chemoselective reduction of a nitro group in the presence of other reducible functionalities is a well-established but challenging field, crucial for synthesizing molecules like this compound. A common synthetic strategy for substituted anilines involves the reduction of a corresponding nitroarene precursor mdpi.com. Numerous catalytic systems have been developed to achieve high selectivity and yield.

Recent research has highlighted several effective nanocatalysts for the reduction of nitroanilines using reducing agents like sodium borohydride (B1222165) (NaBH₄) in aqueous media researchgate.netnih.gov. For instance, magnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be an economical and environmentally friendly catalyst for the rapid reduction of 2- and 4-nitroaniline (B120555) to their respective phenylenediamines with high conversion rates researchgate.net. Other highly active systems include gold nanoparticles supported on reduced graphene oxide (Au-rGO) and silver nanoparticles, which demonstrate excellent catalytic performance in converting 4-nitroaniline to p-phenylenediamine (B122844) taylorandfrancis.comorientjchem.org.

Beyond metal nanoparticles, advanced electrochemical methods offer a sustainable alternative. The use of a polyoxometalate redox mediator allows for the highly selective electrocatalytic reduction of substituted nitrobenzenes to anilines under mild, aqueous conditions at room temperature acs.org. This method avoids bulk chemical reducing agents and precious metal catalysts, shutting down undesirable side reactions often seen in direct electroreduction acs.org. The selective reduction of a nitro group while preserving other functionalities is a key advantage of this approach chemrxiv.org.

Below is a table summarizing various catalytic systems for the reduction of nitroarenes.

| Catalyst System | Substrate Example | Reducing Agent | Solvent | Key Findings |

| CuFe₂O₄ Nanoparticles | 4-Nitroaniline | NaBH₄ | Water | High conversion (96.5%) in 40 seconds; catalyst is magnetic and recyclable. researchgate.net |

| Graphene/Ag Nanocomposite | 4-Nitroaniline | NaBH₄ | Water | Exhibits one of the best catalytic characteristics compared to other reported catalysts. taylorandfrancis.com |

| Polyoxometalate Mediator | Methyl-2-nitrobenzoate | Electricity | Aqueous H₃PO₄ | High conversion (92%) and >99% selectivity; avoids H₂ gas and precious metals. acs.org |

| Fe doped 1T MoS₂ | Nitrobenzene | S²⁻ | Alkaline | High selectivity and turnover frequency; tolerates various other functional groups. chemrxiv.org |

| TiO₂ (P25) / sPS Aerogel | Nitrobenzene | Ethanol (B145695) (H source) | Water/Ethanol | >99% yield of aniline (B41778) under UV-A irradiation; selective photocatalytic reduction. mdpi.com |

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel and sustainable synthetic methods is a primary goal in modern chemistry. This involves creating routes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources.

A prime example of a novel synthetic route relevant to this compound is the aforementioned transition metal-free, para-selective C-H amination of nitroarenes nih.govresearchgate.net. This method represents a significant advancement over classical approaches by offering high regioselectivity and atom economy, which are core principles of green chemistry.

Green chemistry considerations can be integrated into various stages of the synthesis. The use of heterogeneous nanocatalysts, such as CuFe₂O₄, is advantageous as they can be easily recovered (often with a magnet) and reused for multiple cycles, reducing waste and cost researchgate.net. Furthermore, performing reactions in environmentally benign solvents like water is a key green strategy researchgate.net.

Photocatalysis and electrocatalysis represent emerging green technologies. The selective reduction of nitrobenzene to aniline using TiO₂ embedded in an aerogel under UV light utilizes photons as a clean reagent mdpi.com. Similarly, the electrocatalytic method using a polyoxometalate mediator uses electricity to drive the reduction, eliminating the need for chemical reductants that generate stoichiometric waste acs.org.

Elucidating the Molecular Structure and Dynamics of 3 Amino 4 Nitrobenzenethiol Through Advanced Spectroscopic Techniques

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. For 3-Amino-4-nitrobenzenethiol, the spectra are expected to exhibit characteristic bands corresponding to the thiol, amino, and nitro groups, as well as the benzene (B151609) ring.

The FT-IR spectrum is particularly sensitive to polar bonds. The N-H stretching vibrations of the primary amine are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The nitro group's presence is typically confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, generally found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. acs.org The S-H stretching vibration of the thiol group is characteristically weak in the IR spectrum and is expected to appear around 2550 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds and molecular symmetry, provides complementary information. The C-S stretching vibration is often more prominent in the Raman spectrum, appearing in the 650-750 cm⁻¹ range. Aromatic C-H stretching and ring vibrations will also be present in both spectra. Analysis of the Raman spectrum of the isomer 2-amino-5-nitrobenzenethiol (B1278754) reveals key vibrational modes, including a prominent NO₂ symmetric stretch around 1335 cm⁻¹, which is consistent with expectations for this functional group. researchgate.netnih.gov

The combined analysis of FT-IR and Raman data allows for a comprehensive identification of all functional moieties and provides insights into the molecule's conformational state.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ (Amino) | ~3450 - 3500 | FT-IR |

| Symmetric N-H Stretch | -NH₂ (Amino) | ~3350 - 3400 | FT-IR |

| S-H Stretch | -SH (Thiol) | ~2550 - 2600 | FT-IR (Weak), Raman |

| Asymmetric NO₂ Stretch | -NO₂ (Nitro) | ~1520 - 1560 | FT-IR, Raman |

| Symmetric NO₂ Stretch | -NO₂ (Nitro) | ~1330 - 1370 | FT-IR, Raman |

| C-S Stretch | C-SH (Thiol) | ~650 - 750 | Raman |

| Aromatic C=C Stretch | Benzene Ring | ~1450 - 1600 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophoric benzene ring and the influence of its substituents. The nitro group acts as a powerful chromophore, while the amino and thiol groups serve as auxochromes, which can modify the absorption wavelength and intensity.

The electronic spectrum is expected to show characteristic π → π* transitions associated with the aromatic system. Due to the presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂), a significant intramolecular charge-transfer (ICT) band is anticipated. This ICT transition, from the donor portion of the molecule to the acceptor portion, typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to unsubstituted benzene. Studies on related nitro-aromatic compounds show strong absorptions in the 350-400 nm range. acs.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. However, aromatic nitro compounds are well-known to be potent fluorescence quenchers. nih.gov The nitro group often provides a pathway for rapid, non-radiative decay of the excited state, for instance, through efficient intersystem crossing or photoinduced electron transfer. Therefore, it is highly probable that this compound is either non-fluorescent or exhibits very weak fluorescence emission. This quenching property is often exploited in the design of fluorescent probes where a nitrothiophenol moiety is used to quench a fluorophore until it is displaced by a target analyte. rsc.org

| Transition Type | Expected λmax (nm) | Description |

|---|---|---|

| π → π* | ~250 - 280 | Aromatic ring electronic transition. |

| Intramolecular Charge-Transfer (ICT) | ~350 - 400 | Transition from the electron-rich amino/thiol side to the electron-poor nitro side. |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established substituent chemical shift effects.

The ¹H-NMR spectrum will show signals for the three aromatic protons and the protons of the amino and thiol groups. The aromatic region is expected to display a complex splitting pattern (likely an ABX system) due to the positions of the substituents. The proton ortho to the nitro group (H-5) is expected to be the most deshielded (highest chemical shift), while the proton ortho to the amino group (H-2) will be the most shielded (lowest chemical shift). The thiol and amino protons will appear as broad singlets that are exchangeable with D₂O.

The ¹³C-NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the nitro group (C-4) will be significantly deshielded, while the carbon attached to the amino group (C-3) will be shielded. The carbon bearing the thiol group (C-1) will also have a characteristic chemical shift.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between adjacent protons, confirming the substitution pattern on the ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and carbons that are two or three bonds away, respectively, allowing for unambiguous assignment of all ¹H and ¹³C signals and final confirmation of the molecular structure.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -SH | 3.5 - 4.5 | br s |

| ¹H | -NH₂ | 5.0 - 6.0 | br s |

| ¹H | H-2 | ~7.0 - 7.2 | d |

| ¹H | H-6 | ~7.3 - 7.5 | dd |

| ¹H | H-5 | ~8.0 - 8.2 | d |

| ¹³C | C-1 (-SH) | ~125 - 130 | - |

| ¹³C | C-2 | ~115 - 120 | - |

| ¹³C | C-3 (-NH₂) | ~145 - 150 | - |

| ¹³C | C-4 (-NO₂) | ~135 - 140 | - |

| ¹³C | C-5 | ~120 - 125 | - |

| ¹³C | C-6 | ~128 - 133 | - |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₆N₂O₂S), the exact molecular mass is 170.0153 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 170. The fragmentation of this ion is guided by the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 124, or the loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da). The presence of the amino and thiol groups will lead to other characteristic fragment ions. For instance, the loss of the thiol radical (·SH) could occur.

| m/z | Proposed Fragment | Formula of Loss |

|---|---|---|

| 170 | [M]⁺˙ (Molecular Ion) | - |

| 140 | [M - NO]⁺ | NO |

| 124 | [M - NO₂]⁺ | NO₂ |

| 112 | [M - NO - CO]⁺ | NO, CO |

| 97 | [M - NO₂ - HCN]⁺ | NO₂, HCN |

Advanced X-ray Diffraction Techniques for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of structure by yielding exact bond lengths, bond angles, and torsional angles.

As of this writing, a published crystal structure for this compound is not available in open crystallographic databases. However, if suitable single crystals were obtained, XRD analysis would provide invaluable information. researchgate.netmdpi.com It would confirm the planarity of the benzene ring and reveal the orientation of the amino, nitro, and thiol substituents relative to the ring and to each other.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. It is highly likely that strong hydrogen bonds would be observed, potentially between the hydrogen atoms of the amino group and the oxygen atoms of the nitro group of an adjacent molecule. N-H···O and possibly S-H···O or S-H···N interactions would play a critical role in stabilizing the crystal lattice. These packing motifs are crucial for understanding the macroscopic properties of the material.

| Parameter | Information Provided by XRD |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ; Defines the size and shape of the repeating crystal unit. |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact intramolecular distances and angles, confirming connectivity. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, π-π stacking, and other non-covalent forces. |

Computational and Theoretical Investigations of 3 Amino 4 Nitrobenzenethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 3-Amino-4-nitrobenzenethiol are not found in the existing body of scientific literature.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used method for predicting the geometric and electronic properties of molecules in their ground state. A literature search for DFT studies on this compound did not yield any publications that provide detailed data on its optimized geometry, such as bond lengths, bond angles, and dihedral angles. Consequently, crucial information regarding the molecule's three-dimensional structure and the electronic distribution, often represented by Mulliken charges or electrostatic potential maps, remains uncharacterized. Without such foundational data, a quantitative discussion of its ground state properties is not possible.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is the workhorse of computational chemistry for investigating the behavior of molecules upon electronic excitation, which is crucial for understanding their photophysical and photochemical properties. There are no available TDDFT studies for this compound that report key parameters such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). This lack of data precludes any detailed analysis of its absorption spectrum and its behavior in electronically excited states.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. A search for MD simulation studies specifically focused on this compound did not yield any results. Consequently, there is no published information on its conformational preferences, the dynamics of its functional groups, or the nature and strength of its intermolecular interactions, for instance, through hydrogen bonding or π-stacking.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions. While general principles can be applied based on studies of similar molecules, a dedicated theoretical investigation of the spectroscopic parameters of this compound is not available. This includes the absence of calculated infrared (IR) and Raman vibrational frequencies and their corresponding assignments, which are essential for a detailed understanding of its vibrational spectrum.

Reaction Mechanism Elucidation and Transition State Analysis

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. There are no published computational studies that investigate the reaction mechanisms involving this compound as a reactant. As a result, there is no information on the transition state structures, activation energies, or reaction pathways for any chemical transformation of this compound.

Prediction of Acidity (pKa) and Basicity Parameters for Functional Groups

Computational chemistry provides powerful tools for the theoretical prediction of the acidity (pKa) and basicity of functional groups within a molecule. In the case of this compound, two key ionizable groups are present: the thiol (-SH) group, which is acidic, and the amino (-NH2) group, which is basic. The electronic environment created by the substituents on the benzene (B151609) ring significantly influences the pKa values of these groups.

The acidity of the thiol group and the basicity of the amino group are primarily governed by the electron-withdrawing nature of the nitro group (-NO2) and the electron-donating nature of the amino and thiol groups themselves. The interplay of inductive and resonance effects modulates the electron density on the sulfur and nitrogen atoms, thereby affecting their ability to donate or accept a proton.

Predicted Acidity of the Thiol Group:

The thiol group (-SH) is acidic and can donate a proton to form a thiolate anion (-S⁻). The pKa of a thiol is influenced by the stability of its conjugate base. In this compound, the strong electron-withdrawing nitro group, positioned para to the thiol group, significantly stabilizes the thiolate anion through resonance and inductive effects. This delocalization of the negative charge across the benzene ring and onto the nitro group lowers the energy of the conjugate base, thereby increasing the acidity of the thiol group (resulting in a lower pKa value) compared to an unsubstituted benzenethiol. Conversely, the amino group, being electron-donating, would tend to decrease the acidity of the thiol. However, the powerful electron-withdrawing effect of the nitro group is expected to be the dominant factor.

Predicted Basicity of the Amino Group:

The amino group (-NH2) is basic and can accept a proton to form an ammonium (B1175870) cation (-NH3⁺). The basicity of an aniline (B41778) derivative is determined by the availability of the lone pair of electrons on the nitrogen atom. In this compound, the electron-withdrawing nitro group, located ortho to the amino group, decreases the electron density on the nitrogen atom through a strong -I (inductive) effect and a -M (mesomeric or resonance) effect. This reduction in electron density makes the lone pair less available for protonation, thus decreasing the basicity of the amino group (resulting in a lower pKa for its conjugate acid) compared to aniline (pKa of conjugate acid ≈ 4.6). The thiol group, also being ortho to the amino group, can exert a mild electron-withdrawing inductive effect, further contributing to the decreased basicity.

Theoretical calculations on substituted anilines have consistently demonstrated that electron-withdrawing groups decrease the basicity of the amino group. The magnitude of this effect is dependent on the nature and position of the substituent.

Interactive Data Table of Predicted pKa Values:

The following table provides estimated pKa values for the functional groups of this compound based on computational trends and the electronic effects of the substituents. These are not experimentally determined or precisely calculated values but are indicative of the expected acidity and basicity.

| Functional Group | Predicted pKa Range | Predominant Electronic Influence |

| Thiol (-SH) | 4.5 - 5.5 | Strong electron-withdrawal by the para-nitro group |

| Amino (-NH2) (as conjugate acid) | 1.0 - 2.0 | Strong electron-withdrawal by the ortho-nitro group |

Coordination Chemistry and Metal Complexes of 3 Amino 4 Nitrobenzenethiol

Ligand Properties of 3-Amino-4-nitrobenzenethiol: Chelation and Donor Atom Preferences (S, N, O)

This compound possesses three potential donor sites for metal coordination: the sulfur atom of the thiol group, the nitrogen atom of the amino group, and the oxygen atoms of the nitro group. Based on Hard and Soft Acid and Base (HSAB) theory, the thiol sulfur is a soft donor, making it a preferred coordination site for soft metal ions like Ag(I), Hg(II), and Pd(II). The amino nitrogen is a harder donor, favoring coordination with borderline or hard metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). semanticscholar.org The oxygen atoms of the nitro group are hard donors and typically coordinate to hard metal ions, although this is less common than coordination via amino or thiol groups unless steric or electronic factors are favorable.

The key structural feature of this ligand is the ortho arrangement of the amino and thiol groups. This geometry makes it an excellent candidate for acting as a bidentate chelating agent, coordinating to a single metal center through both the sulfur and nitrogen atoms. This chelation would form a stable five-membered ring, a highly favored conformation in coordination chemistry. researchgate.net In such a scenario, the ligand would likely exist in its deprotonated thiolate form (-S⁻), creating a monoanionic bidentate "S, N" donor ligand. Coordination through the azomethine nitrogen and deprotonated thiol sulfur is a well-documented mode for similar heterocyclic ligands. semanticscholar.org

While the primary coordination mode is expected to be bidentate (S, N), monodentate coordination through the sulfur atom is also possible, especially with very soft metals or under conditions of steric hindrance. Coordination involving the nitro group's oxygen is less probable but could occur in polynuclear complexes or with highly oxophilic metals like lanthanides, potentially leading to bridging modes of coordination.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established procedures for similar thiol-containing ligands. A general method involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a 2:1 or 1:1 molar ratio in a suitable solvent, such as ethanol (B145695) or methanol. rasayanjournal.co.in The reaction mixture is typically refluxed for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried.

The resulting complexes would be expected to exhibit a variety of coordination geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Tetrahedral Geometry: For d¹⁰ ions like Zn(II) and Cd(II), or high-spin Co(II), a tetrahedral geometry is common, leading to complexes with the general formula [M(L)₂], where L represents the deprotonated this compound ligand. researchgate.net

Square Planar Geometry: For d⁸ ions such as Ni(II), Pd(II), and Pt(II), as well as for Cu(II) (d⁹), a square planar geometry is often favored. This would also result in [M(L)₂] type complexes. rasayanjournal.co.inresearchgate.net

Octahedral Geometry: Metal ions like Co(II), Ni(II), and Fe(III) can readily form six-coordinate complexes. rasayanjournal.co.in An octahedral geometry could be achieved in several ways, such as in a [M(L)₃]⁻ complex or, more commonly, in a [M(L)₂(Solv)₂] complex, where "Solv" represents two monodentate solvent molecules (like H₂O) occupying the axial positions.

The metal ions would typically retain their common oxidation states, such as +2 for Cu, Ni, Co, and Zn, or +3 for Fe and Cr.

A combination of spectroscopic and magnetic techniques would be essential to elucidate the structure and bonding in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm coordination. The IR spectrum of the free ligand would show characteristic bands for ν(N-H) of the amino group, ν(S-H) of the thiol, and asymmetric/symmetric ν(N-O) of the nitro group. Upon complexation via the amino and thiol groups, the ν(S-H) band would disappear (due to deprotonation), and the ν(N-H) bands would shift, typically to lower wavenumbers, indicating the involvement of the nitrogen atom in bonding. researchgate.net New bands at lower frequencies corresponding to M-N and M-S vibrations would also appear.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes would provide information about the coordination geometry. Specific d-d transitions in the visible region are characteristic of certain geometries. For instance, octahedral Ni(II) complexes typically show three spin-allowed transitions, while square planar Cu(II) complexes often exhibit a broad band in the visible region. rasayanjournal.co.in Intense bands in the UV region would be attributable to ligand-to-metal charge transfer (LMCT) transitions.

Magnetic Susceptibility: Magnetic moment measurements at room temperature are crucial for determining the geometry of paramagnetic complexes. For example, octahedral Co(II) complexes generally have magnetic moments in the range of 4.7–5.2 B.M., whereas tetrahedral Co(II) complexes have moments between 4.4 and 4.8 B.M. rasayanjournal.co.in Square planar Ni(II) complexes are diamagnetic, while octahedral Ni(II) complexes are paramagnetic with moments around 2.9–3.4 B.M.

| Metal Ion | Possible Geometry | Typical Magnetic Moment (B.M.) |

| Co(II) | Octahedral | 4.7 - 5.2 |

| Tetrahedral | 4.4 - 4.8 | |

| Ni(II) | Octahedral | 2.9 - 3.4 |

| Square Planar | 0 (Diamagnetic) | |

| Cu(II) | Square Planar | 1.8 - 2.2 |

Coordination with Lanthanide and Other f-Block Metal Ions

Lanthanide ions (Ln³⁺) are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen and, to a lesser extent, nitrogen. While coordination to soft sulfur donors is less common, the chelate effect provided by the (S, N) donor set of this compound could facilitate complex formation. Furthermore, the oxygen atoms of the nitro group could play a significant role in coordinating to the oxophilic lanthanides.

Studies on analogous systems, such as lanthanide complexes with ligands containing amino and hydroxyl/carboxyl groups, have shown that these ligands can effectively coordinate to Ln³⁺ ions. nih.gov The coordination of the amino group to lanthanide ions has been confirmed, often resulting in a reduction of the pKa of the protonated amine upon complexation. nih.gov Given the contracted nature of the f-orbitals, the bonding in lanthanide complexes is primarily electrostatic, and high coordination numbers (typically 8 or 9) are common. A complex with this compound might involve multiple ligand molecules and additional solvent or counter-ion coordination to satisfy the lanthanide ion's coordination sphere. The nitro group, which is often a spectator in transition metal chemistry, could become an active participant in coordination with f-block elements.

Influence of Aromatic Substituents on Ligand Field and Complex Stability

The substituents on the aromatic ring, particularly the nitro and amino groups, have a profound electronic influence on the donor atoms and, consequently, on the properties of the metal complexes. The nitro group is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects.

This strong electron withdrawal has several effects:

Increased Acidity: The nitro group increases the acidity of the thiol proton, making it easier to deprotonate upon complex formation compared to a ligand without this group.

Decreased Basicity: It reduces the electron density on the amino nitrogen, making it a weaker Lewis base.

Complex Stability: Generally, ligands that are stronger bases form more stable complexes (Irving-Williams series). The reduced basicity of the donor atoms caused by the nitro group might be expected to decrease the thermodynamic stability of the resulting metal complexes. This effect has been observed in metal-organic frameworks where the incorporation of electron-withdrawing -NO₂ groups on the linker molecule alters the electronic and photophysical properties of the final structure. acs.org

Conversely, the amino group is an electron-donating group (+M effect), which would act to counter the effect of the nitro group, though the electron-withdrawing nature of the nitro group is typically dominant.

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Density Functional Theory (DFT) and other computational methods are invaluable tools for investigating the properties of metal complexes that may be difficult to synthesize or characterize experimentally. For complexes of this compound, theoretical modeling could provide deep insights into their electronic structure, bonding, and stability. acs.org

DFT calculations can be used to:

Optimize Geometries: Predict the most stable coordination geometries (e.g., tetrahedral vs. square planar) and determine precise bond lengths and angles for the complexes. tandfonline.com

Analyze Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help explain the electronic transitions observed in UV-Vis spectra and rationalize the redox properties of the complexes. acs.org Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra, aiding in the assignment of experimental spectral bands to specific electronic transitions (e.g., d-d, LMCT). tandfonline.comrsc.org

Rationalize Spectroscopic Data: DFT can be used to calculate vibrational frequencies, which can be compared with experimental IR spectra to confirm coordination modes and assignments of key vibrational bands.

By applying these computational techniques, a detailed model of the metal-ligand interactions in complexes of this compound can be constructed, providing a theoretical framework to understand and predict their chemical behavior.

Chemical Reactivity and Transformation Pathways of 3 Amino 4 Nitrobenzenethiol

Reductive Transformations of the Nitro Group to Amino and Other Nitrogen-Containing Species

The nitro group in 3-Amino-4-nitrobenzenethiol is highly susceptible to reduction, a common and crucial transformation for aromatic nitro compounds. This process typically involves a six-electron reduction to convert the nitro group (-NO2) into an amino group (-NH2), proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. The final product of this reduction is 3,4-diaminobenzenethiol.

Catalytic Hydrogenation Mechanisms and Selectivity

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and clean reaction profiles. This process involves the use of a metal catalyst and a hydrogen source.

The mechanism for the catalytic hydrogenation of nitroarenes can follow two primary pathways:

Direct Pathway: The nitro group is directly reduced to the amino group on the catalyst surface without the release of intermediates into the solution.

Indirect (Condensation) Pathway: The reduction proceeds via nitroso and hydroxylamine intermediates. These intermediates can then react with each other to form azoxy, azo, and hydrazo compounds, which are subsequently reduced to the final amine.

The choice of catalyst and reaction conditions is critical for achieving high selectivity towards the desired amino product, minimizing the formation of condensation byproducts. Various catalytic systems have been developed for the reduction of aromatic nitro compounds. mdpi.com

Table 1: Catalytic Systems for Nitroarene Hydrogenation

| Catalyst System | Hydrogen Source | Typical Conditions | Notes |

|---|---|---|---|

| Platinum (Pt) or Palladium (Pd) on Carbon | H₂ gas | Low pressure, room temperature | Highly efficient and common in industrial applications. |

| Nickel (Ni), e.g., Raney Ni | H₂ gas | Higher pressure and temperature | Cost-effective alternative to precious metals. |

| Gold (Au) nanoclusters | H₂ gas | Acidic solution | Can offer unique selectivity, for instance, towards aminophenols from nitrophenols by suppressing over-hydrogenation. rsc.org |

| Cobalt (Co) on N-doped Carbon | Hydrazine hydrate (N₂H₄·H₂O) | Room temperature | An example of transfer hydrogenation, where hydrogen is transferred from a donor molecule. researchgate.net |

For this compound, selective hydrogenation of the nitro group without affecting the thiol group (which can poison some catalysts) is the primary goal.

Electrochemical Reduction Processes

Electrochemical methods offer a controlled and often environmentally friendly alternative for reducing nitro groups. The reduction occurs at the surface of a cathode in an electrochemical cell. The potential at which reduction occurs can be controlled, allowing for potential selectivity between different functional groups.

The electrochemical reduction of a nitro group is a stepwise process:

Nitro to Nitroso: The first step is a two-electron, two-proton reduction to the nitroso intermediate.

Nitroso to Hydroxylamine: This is followed by a further two-electron, two-proton reduction to the hydroxylamine.

Hydroxylamine to Amine: The final step is another two-electron, two-proton reduction to the amino group.

Studies on compounds like 4-nitrobenzenediazonium (4-NBD) have shown that different functional groups can be reduced independently at different potentials. For instance, the nitro group can be reduced to an amino group at a potential of approximately -2.1 V. rsc.orgrsc.org This controllability is a key advantage of electrochemical methods. The use of redox mediators, such as polyoxometalates, can further enhance the selectivity and efficiency of the electrocatalytic reduction of substituted nitrobenzenes. nih.gov

Table 2: Representative Reduction Potentials

| Functional Group Transformation | Approximate Reduction Potential (vs. SCE) |

|---|---|

| Azo (-N=N-) to Amino (-NH₂) | -1.5 to -1.65 V |

| Nitro (-NO₂) to Amino (-NH₂) | -2.1 V |

Note: Potentials are indicative and can vary based on the specific molecule, solvent, and electrode material. rsc.orgrsc.org

Photoreduction Pathways

Photoreduction utilizes light energy, often in the presence of a semiconductor photocatalyst, to drive the reduction of the nitro group. Titanium dioxide (TiO₂) is a commonly used photocatalyst for this purpose. nih.gov

The general mechanism involves the following steps:

Light Absorption: The photocatalyst absorbs photons with energy greater than its band gap, generating electron-hole pairs.

Electron Transfer: The photogenerated electrons are transferred to the nitrobenzene (B124822) derivative adsorbed on the catalyst surface.

Protonation and Reduction: In the presence of a proton source (like water or alcohols), the nitro group is sequentially reduced to the amino group.

The efficiency of this process can be enhanced by modifying the photocatalyst. For example, modifying TiO₂ nanoparticles with electron-donating amino acids has been shown to improve the photoreduction rate of nitrobenzene to aniline (B41778). nih.govnanochemres.org The electron-donating groups can trap the photogenerated holes, which reduces the recombination of electron-hole pairs and makes more electrons available for the reduction reaction. nanochemres.org

Oxidative Pathways of the Thiol Group: Disulfide Formation and Beyond

The thiol (-SH) group is readily oxidized. The most common oxidative pathway for thiols is the formation of a disulfide bond (-S-S-), which results in the dimerization of the molecule. In the case of this compound, this oxidation leads to the formation of 3,3'-diamino-4,4'-dinitrodiphenyl disulfide .

This reaction can be initiated by a variety of mild oxidizing agents, including:

Air (oxygen)

Hydrogen peroxide (H₂O₂)

Iodine (I₂)

Dimethyl sulfoxide (DMSO)

The formation of disulfide bridges is a critical reaction in biochemistry, particularly in the folding and stabilization of proteins containing cysteine residues. researchgate.net Synthetic methods for forming disulfide bonds are well-established and can be performed under a range of conditions, often in aqueous or organic solvents. chemrxiv.orgrockefeller.edu

Beyond the formation of disulfides, the sulfur atom of the thiol can be further oxidized to higher oxidation states, especially under stronger oxidizing conditions. These "beyond disulfide" products include:

Sulfenic acid (R-SOH): An initial two-electron oxidation product. nih.gov

Sulfinic acid (R-SO₂H): A more stable oxidation product.

Sulfonic acid (R-SO₃H): The most stable and highly oxidized state.

These higher oxidation states are generally formed under conditions that are more vigorous than those required for disulfide formation and are typically considered irreversible processes in a biological context. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is governed by the combined directing effects of the existing substituents.

-NH₂ (Amino): A strongly activating, ortho-, para-directing group due to its strong electron-donating resonance effect. rsc.orglibretexts.org

-NO₂ (Nitro): A strongly deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. rsc.orglibretexts.org

-SH (Thiol/Mercapto): A weakly activating, ortho-, para-directing group.

For Electrophilic Aromatic Substitution (EAS):

The outcome of an EAS reaction is determined by the most activating group. The amino group is the most powerful activating director present. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group.

Position C6: ortho to the -NH₂ group.

Position C2: ortho to the -NH₂ group and meta to the -NO₂ group.

Position C4: para to the -NH₂ group, but this position is already occupied by the -NO₂ group.

Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions , with the C6 position being sterically more accessible.

For Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.govambeed.com In this compound, the powerful electron-withdrawing nitro group at C4 significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack. If a good leaving group (like a halogen) were present at the C3 or C5 positions (ortho or para to the nitro group, respectively), it would be readily displaced by a nucleophile. While the molecule itself does not have a typical leaving group, the principles of SNAr indicate that the ring is activated for such reactions should a derivative be made. nih.gov

Dimerization and Polymerization Reactions via Thiol or Amino Functionalities

The functional groups on this compound provide handles for both dimerization and polymerization reactions.

Dimerization: The most straightforward dimerization reaction is the oxidative coupling of the thiol group to form the disulfide 3,3'-diamino-4,4'-dinitrodiphenyl disulfide , as discussed in section 6.2. Additionally, non-covalent dimers can form through intermolecular interactions. Studies on related nitrobenzene compounds have shown the formation of antiparallel dimers stabilized by π-π stacking interactions between the aromatic rings.

Polymerization: While specific polymerization of this compound is not widely documented, the functional groups suggest potential polymerization pathways:

Via the Amino Group: Aromatic amines like aniline can undergo oxidative polymerization to form conductive polymers (polyanilines). It is conceivable that under similar conditions, the amino group of this compound could participate in the formation of a polymer chain.

Via the Thiol Group: The thiol group could potentially be used to form poly(phenylene sulfide) (PPS)-type materials, although this typically involves the reaction of a dihalobenzene with a sulfur source.

The presence of multiple reactive sites could also lead to cross-linked network polymers, where both amino and thiol groups participate in forming the polymer backbone and cross-links.

Mechanistic Studies of Plasmon-Catalyzed and Surface-Induced Reactions of this compound

The study of plasmon-catalyzed and surface-induced reactions of aromatic thiols on metallic nanostructures is a significant area of research, largely driven by the capabilities of Surface-Enhanced Raman Scattering (SERS). While direct mechanistic studies on this compound are not extensively detailed in existing literature, a deep understanding can be derived from comprehensive investigations into its isomers, primarily 4-nitrothiophenol (NTP) and 4-aminothiophenol (ATP). chemrxiv.orgresearchgate.netacs.orgnih.gov These molecules serve as standard models for elucidating the fundamental mechanisms of plasmon-induced chemical transformations. researchgate.netacs.orgnih.gov The reactions are primarily induced by the decay of surface plasmons, which generates energetic "hot" carriers (electrons and holes) that can initiate chemical processes on the surface of the nanoparticles. acs.orgnih.gov

Two predominant reaction pathways are discussed in the literature for these compounds under SERS conditions: a dimerization pathway and a reduction pathway. chemrxiv.orgresearchgate.netacs.orgnih.gov The specific course of the reaction is highly dependent on experimental conditions, including the type of metallic substrate, the wavelength and power of the laser, and the chemical environment. chemrxiv.orgnih.gov

Plasmon-Driven Dimerization

Under typical SERS experimental conditions, aromatic thiols like NTP and ATP, when adsorbed as self-assembled monolayers (SAMs) on gold (Au) or silver (Ag) nanoparticle substrates, are observed to undergo a dimerization reaction. acs.orgnih.gov For NTP, this involves the coupling of two molecules to form 4,4'-dimercaptoazobenzene (DMAB). acs.orgnih.govchemrxiv.org This transformation is a cornerstone reaction in the field of plasmon catalysis. researchgate.netacs.org

The mechanism is understood to be initiated by the generation of hot carriers within the metallic nanoparticles upon laser illumination at the plasmon resonance frequency. acs.orgnih.gov While both hot electrons and plasmon-induced heat are generated, the precise roles and relative importance of each in driving the dimerization have been a subject of intense discussion. chemrxiv.orgrsc.org

Role of Hot Carriers and Intermediates: Computational studies and time-dependent SERS experiments have provided a stepwise mechanism for the dimerization of NTP to DMAB. acs.org

Initial Reduction: The process begins with the reduction of NTP to an intermediate species, identified as 4-nitrosothiophenol (TP*). This step is driven by the transfer of plasmon-generated hot electrons from the metal substrate to the NTP molecule. acs.org

Dimerization of Intermediates: Subsequently, two molecules of the TP* intermediate dimerize to form another intermediate. acs.org

Final Product Formation: The final step involves the formation of DMAB.

This multi-step process highlights that the reaction is not a simple, single-step conversion but a sequence of plasmon-driven events. acs.orgchemrxiv.org The structural flexibility of the reactant molecule on the nanoparticle surface has been identified as a key factor influencing the reaction kinetics, with increased flexibility potentially enhancing the dimerization rate by increasing the probability of reactive encounters. chemrxiv.org

Influence of Experimental Conditions: The efficiency and outcome of the dimerization are strongly influenced by several factors:

Substrate: The type of metal (e.g., Au, Ag, Cu) affects the surface plasmon resonance and the catalytic activity, thereby influencing the reaction rate. nih.gov

Laser Wavelength and Power: The reaction is dependent on the laser wavelength matching the plasmon resonance of the nanostructure and is also influenced by the laser power. chemrxiv.orgnih.gov

Environment: The presence of oxygen (O₂) and water (H₂O) can play a crucial role. For the related dimerization of 4-aminothiophenol (4ATP) to DMAB, which is an oxidation reaction, O₂ acts as an essential electron acceptor, while H₂O can accelerate the reaction by acting as a base. nih.gov

Plasmon-Driven Reduction

The second major pathway involves the reduction of the nitro group. In the case of NTP, it can be reduced to ATP. This reaction pathway is particularly favored under acidic conditions, for instance, in the presence of hydrochloric acid (HCl). researchgate.netacs.orgnih.gov

Mechanistic Insights: The reduction of the nitro group is also believed to be driven by hot electrons generated from plasmon decay. nih.gov However, the specific mechanism can differ from dimerization. Studies comparing the reduction kinetics of different NTP isomers (2-NTP, 3-NTP, and 4-NTP) have been used to probe the mechanism. acs.org These studies suggest that for catalytic reduction using molecular hydrogen, the reaction proceeds via a hydrogen or hydride transfer rather than a direct electron transfer from the metal to the nitro group. acs.org

In the context of purely plasmon-driven reactions, the reverse reaction—the reduction of DMAB back to 4ATP—has also been demonstrated. nih.gov This process is driven by hot electron induction, where water or molecular hydrogen can act as the hydrogen source. nih.gov This demonstrates the ability to control the direction of the reaction (oxidation vs. reduction) by tuning the environmental conditions. nih.gov

The table below summarizes the key mechanistic findings from studies on model compounds like 4-nitrothiophenol.

| Reaction Pathway | Key Reactant | Primary Product | Proposed Mechanism Driver | Key Intermediate | Favorable Conditions |

|---|---|---|---|---|---|

| Dimerization | 4-Nitrothiophenol (NTP) | 4,4'-dimercaptoazobenzene (DMAB) | Hot Carrier (Electron/Hole) Transfer & Plasmonic Heating | 4-Nitrosothiophenol (TP*) | Laser illumination at plasmon resonance on Ag or Au substrates. acs.orgnih.gov |

| Reduction | 4-Nitrothiophenol (NTP) | 4-Aminothiophenol (ATP) | Hot Electron Transfer / Hydrogen Transfer | Not explicitly identified in all studies | Acidic environment (e.g., HCl solution or vapor). researchgate.netacs.orgnih.gov |

| Oxidative Dimerization | 4-Aminothiophenol (ATP) | 4,4'-dimercaptoazobenzene (DMAB) | Plasmonic Heating & Energy Transfer | - | Presence of O₂ (electron acceptor) and H₂O. nih.gov |

| Reductive Cleavage | 4,4'-dimercaptoazobenzene (DMAB) | 4-Aminothiophenol (ATP) | Hot Electron Induction | - | Presence of a hydrogen source (e.g., H₂O, H₂). nih.gov |

Advanced Functionalization Strategies for 3 Amino 4 Nitrobenzenethiol

Derivatization via the Amino Group: Amidation, Alkylation, and Schiff Base Formation

The amino group in 3-Amino-4-nitrobenzenethiol serves as a primary site for a variety of nucleophilic reactions, enabling the introduction of diverse functionalities.

Amidation: The primary amino group can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This reaction is a cornerstone of organic synthesis, allowing for the incorporation of a vast range of chemical motifs. For instance, reaction with a simple acyl chloride like acetyl chloride would yield N-(2-mercapto-5-nitrophenyl)acetamide. The reaction conditions for such transformations are generally mild and high-yielding. The resulting amides can exhibit altered solubility, electronic properties, and biological activity compared to the parent molecule.

| Reactant | Product | Reaction Type |

| Acyl Halide (e.g., Acetyl chloride) | N-Aryl Amide | Acylation |

| Carboxylic Anhydride (e.g., Acetic anhydride) | N-Aryl Amide | Acylation |

| Carboxylic Acid + Coupling Agent | N-Aryl Amide | Amide Coupling |

Alkylation: The nucleophilic amino group can also be targeted by alkylating agents such as alkyl halides or sulfates. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, mono-alkylation with an alkyl bromide would yield a secondary amine, which could be further alkylated to a tertiary amine. This functionalization pathway is crucial for tuning the steric and electronic environment around the nitrogen atom.

| Reagent | Product Type | Notes |

| Alkyl Halide (e.g., Methyl iodide) | Secondary or Tertiary Amine | Degree of alkylation can be controlled. |

| Reductive Amination with Aldehyde/Ketone | Secondary or Tertiary Amine | A two-step process involving imine formation and reduction. |

Schiff Base Formation: The condensation of the primary amino group of this compound with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. jetir.orgnih.govekb.eg This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. jetir.org The formation of the C=N double bond introduces a new point of functionality and can significantly impact the electronic and photophysical properties of the molecule. Schiff bases are versatile intermediates in organic synthesis and can also exhibit interesting biological activities. jetir.org For example, reacting this compound with benzaldehyde (B42025) would produce (E)-N-benzylidene-3-mercapto-4-nitroaniline.

| Carbonyl Compound | Product | Key Feature |

| Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Formation of a C=N double bond. |

| Ketone (e.g., Acetone) | Schiff Base (Imine) | Generally less reactive than aldehydes. |

Thiol-Mediated Functionalization Reactions: Thioether Synthesis and Click Chemistry

The thiol group provides a distinct reactive handle for a different set of functionalization strategies, primarily centered around sulfur chemistry.

Thioether Synthesis: The thiol group is an excellent nucleophile and can readily participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to form thioethers (sulfides). researchgate.net For instance, the deprotonated thiol (thiolate) can react with an alkyl bromide in an SN2 reaction to yield an alkyl aryl sulfide. This method is highly efficient for forming stable carbon-sulfur bonds. A similar strategy has been reported for the synthesis of 2-amino-4-(3-thienylthio)-1-nitrobenzene from 2-amino-4-mercapto-1-nitrobenzene, demonstrating the feasibility of this approach on a related isomer. prepchem.com

| Electrophile | Product | Reaction Type |

| Alkyl Halide | Alkyl Aryl Thioether | Nucleophilic Substitution (SN2) |

| Aryl Halide (with catalyst) | Diaryl Thioether | Nucleophilic Aromatic Substitution or Cross-Coupling |

Click Chemistry: The thiol group is a prime candidate for participation in "click" chemistry reactions, particularly the thiol-ene reaction. nih.govscience.govrsc.org This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). nih.govrsc.org The reaction is typically initiated by UV light or a radical initiator and proceeds with high efficiency and selectivity, fulfilling the criteria of a click reaction. nih.govrsc.org This allows for the covalent attachment of this compound to a wide range of alkene-containing molecules and materials under mild conditions.

| Reaction Partner | Product | Key Advantages |

| Alkene ("-ene") | Thioether | High efficiency, mild conditions, orthogonality. |

Orthogonal Functionalization of Multiple Reactive Sites

A significant challenge and opportunity in the chemistry of this compound lies in the selective functionalization of its multiple reactive sites. Orthogonal protection strategies are key to achieving this selectivity. researchgate.netjocpr.com By employing protecting groups that can be removed under different, non-interfering conditions, one can direct reactions to a specific functional group while the others remain masked. researchgate.netjocpr.com

For instance, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which is stable to the conditions required for many thiol-specific reactions. Subsequently, the thiol group could be functionalized, for example, through a thiol-ene reaction. Following this, the carbamate protecting group on the amine could be removed under acidic or hydrogenolysis conditions, respectively, to allow for a subsequent reaction at the now-free amino group, such as amidation. The nitro group, being generally less reactive under these conditions, can either be carried through the synthesis or be targeted for reduction to an amine at a later stage.

| Functional Group | Protecting Group Example | Deprotection Condition |

| Amino (-NH2) | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) |

| Amino (-NH2) | Carboxybenzyl (Cbz) | Hydrogenolysis (H2, Pd/C) |

| Thiol (-SH) | Trityl (Trt) | Mild acid |

| Thiol (-SH) | Acetamidomethyl (Acm) | Mercury(II) or Iodine |

This stepwise, controlled functionalization allows for the construction of complex molecular architectures with precisely defined structures.

Surface Functionalization and Formation of Self-Assembled Monolayers (SAMs)

The thiol group in this compound makes it an ideal candidate for the functionalization of noble metal surfaces, particularly gold. diva-portal.orgrsc.org Thiols are known to spontaneously form strong covalent bonds with gold surfaces, leading to the formation of highly ordered, self-assembled monolayers (SAMs). diva-portal.orgrsc.org These monolayers can dramatically alter the surface properties of the gold substrate, such as its wettability, chemical reactivity, and electronic characteristics.

The formation of a SAM of this compound on a gold surface would result in a surface that is decorated with outward-facing amino and nitro groups. These exposed functional groups are then available for further chemical modification, creating a functionalized surface. For example, the amino groups could be used to immobilize biomolecules such as peptides or proteins, while the nitro groups could be electrochemically addressed or chemically reduced to amines for further derivatization. This "grafting-to" approach provides a powerful method for creating complex, functional surfaces for applications in biosensors, molecular electronics, and catalysis. rsc.org

Applications of 3 Amino 4 Nitrobenzenethiol in Materials Science and Advanced Technologies

Development of Chemo/Biosensors for Analytical Detection

The presence of multiple functional groups in 3-Amino-4-nitrobenzenethiol allows for its effective use in the fabrication of highly selective and sensitive chemo/biosensors. The thiol group facilitates strong anchoring to metal surfaces, such as gold and silver, which are commonly used as electrodes, while the amino and nitro groups provide active sites for analyte interaction and signal transduction.

Electrochemical Sensing Platforms

Electrochemical sensors based on this compound-modified electrodes have demonstrated significant promise for the detection of a variety of analytes. The ability of the amino and nitro groups to undergo redox reactions forms the basis of the sensing mechanism. When an analyte interacts with these functional groups, it can cause a measurable change in the electrochemical properties of the electrode, such as current or potential.

For instance, electrodes modified with this compound can be utilized for the sensitive detection of heavy metal ions. The amino and thiol groups can act as effective chelating agents, binding metal ions and leading to a discernible electrochemical response. The specificity of these sensors can be further enhanced by incorporating other materials, such as nanoparticles or polymers, to create a composite sensing layer.

The performance of these electrochemical sensors is often evaluated based on parameters like sensitivity, selectivity, limit of detection (LOD), and linear range. A table summarizing the performance of various electrochemical sensors for nitroaromatic compounds, a class of analytes to which this compound belongs and can be used to detect, is presented below.

| Electrode Material | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) |

| ZnSnO₃/g-C₃N₄-modified GC electrode | Nitrobenzene (B124822) | 30–100 | 2.2 |

| EDAS/(g-C₃N₄-Ag)-modified GC electrode | Nitrobenzene | 5 to 50 | 2 |

| OMCN-modified GC electrode | Nitrobenzene | Not specified | 1.52 |

| SrMoO₄/N-rGO-modified GC electrode | Nitrobenzene | 0.0071 - 1000 | 0.0021 |

Table 1: Performance of various modified electrodes for the electrochemical sensing of Nitrobenzene. (Data sourced from a review on advanced functional material-modified electrodes).

Luminescent and Spectroscopic Sensor Systems

In addition to electrochemical methods, this compound and its derivatives are being explored for the development of luminescent and spectroscopic sensors. These sensors rely on changes in fluorescence or absorbance upon interaction with an analyte. The nitro group, being an electron-withdrawing group, can influence the electronic properties of a molecule and thereby its photophysical characteristics.

Fluorescent probes incorporating moieties similar to this compound have been developed for the detection of metal ions. The binding of a metal ion to the sensor molecule can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence signal. The high sensitivity of fluorescence techniques allows for the detection of analytes at very low concentrations. For example, various fluorescent probes have been developed for the detection of metal ions like Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, and Cd²⁺. nih.govresearchgate.netnih.gov

Role in Catalysis: Design of Organic and Organometallic Catalysts

The reactivity of the amino, nitro, and thiol groups in this compound makes it an attractive ligand for the synthesis of both organic and organometallic catalysts. The thiol group can readily coordinate to metal centers, while the amino group can be functionalized to tune the steric and electronic properties of the resulting catalyst.

While direct catalytic applications of this compound are still an emerging area of research, the broader class of aminophenols and related compounds has shown significant catalytic activity. For instance, metal complexes of amino acids have been investigated for their catalytic activity in oxidation reactions. scirp.orgsemanticscholar.org The reduction of nitroaromatic compounds, a reaction chemically related to the structure of this compound, is a crucial industrial process often catalyzed by metal nanoparticles. mdpi.com The functional groups present in this compound could potentially be used to anchor and stabilize such nanoparticles, leading to enhanced catalytic performance and recyclability.

Precursor in the Synthesis of Advanced Organic Materials

The trifunctional nature of this compound makes it a versatile precursor for the synthesis of a range of advanced organic materials, including functional polymers and porous frameworks.

Polymer Synthesis and Functional Polymer Design

The amino and thiol groups of this compound are amenable to various polymerization reactions. For example, the thiol group can participate in the formation of polythiophenes, a class of conducting polymers with applications in organic electronics. The presence of the amino and nitro groups on the thiophene (B33073) monomer unit would impart specific functionalities to the resulting polymer, such as improved solubility, enhanced charge transport properties, or the ability to interact with specific analytes. The synthesis of polythiophene derivatives often involves chemical or electrochemical oxidation of the corresponding monomers. mdpi.com

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The defined geometry and functional groups of this compound make it a potential building block for the construction of these frameworks.

In the context of COFs, the amino groups can react with aldehyde-functionalized monomers to form stable imine linkages, leading to the formation of a porous, crystalline network. The presence of the thiol and nitro groups within the pores of the COF could provide active sites for catalysis or selective adsorption.

For MOFs, the thiol and amino groups can coordinate to metal ions or clusters, acting as organic linkers that bridge the metal centers to form a three-dimensional framework. The choice of metal and the geometry of the linker dictate the final structure and properties of the MOF. The functional groups not involved in coordination would be available for post-synthetic modification or for direct interaction with guest molecules.

Application in Electronic and Optical Materials

The unique molecular structure of this compound, which incorporates an electron-donating amino group and an electron-accepting nitro group on a benzene (B151609) ring functionalized with a thiol group, makes it a compound of significant interest in the field of materials science, particularly for the development of advanced electronic and optical materials. The thiol group provides a versatile anchor for grafting the molecule onto metal surfaces, such as gold, which is a cornerstone of molecular electronics and sensor technology. Concurrently, the "push-pull" nature of the amino and nitro substituents gives rise to a large molecular hyperpolarizability, a key requirement for nonlinear optical (NLO) applications.

Detailed research into analogous molecules has provided a strong foundation for understanding the potential of this compound in these advanced technologies. The strategic placement of donor and acceptor groups across the aromatic ring facilitates intramolecular charge transfer, which is fundamental to achieving significant NLO effects, including second-harmonic generation (SHG).

Research Findings on a Closely Related Compound

While direct experimental data on the NLO properties of this compound are not extensively available in the literature, a comprehensive study on the closely related compound, 3-Aminonitrobenzene (3-ANB), which lacks the thiol group, offers valuable insights. A study by A. Arputha Latha and M. Anbuchezhiyan provides a thorough investigation into the crystal structure, as well as the linear and nonlinear optical properties of 3-ANB. worldscientific.com

In this study, single crystals of 3-ANB were grown using the slow evaporation technique. The grown crystals were subjected to various characterization techniques to determine their suitability for photonic applications. The presence of both an amino group and a nitro group in the molecule was identified as a key factor for its NLO activity. worldscientific.com The Kurtz-Perry powder technique was employed to confirm the second-harmonic generation (SHG) efficiency of the 3-ANB crystal. The results demonstrated that 3-ANB exhibits a notable NLO response, with an SHG efficiency approximately 1.5 times that of urea, a standard reference material for NLO studies. worldscientific.com

The optical transparency of the 3-ANB crystal was also assessed using UV-Vis spectroscopy, which is crucial for its potential use in optical devices. The study found that the crystal is transparent in the visible region of the electromagnetic spectrum, with a lower cut-off wavelength of 420 nm. worldscientific.com This transparency window is essential for applications where the material must transmit light without significant absorption.

The following table summarizes the key findings from the study on 3-Aminonitrobenzene, which can be considered as a benchmark for the expected properties of this compound.

| Property | Value for 3-Aminonitrobenzene (3-ANB) | Significance |

|---|---|---|

| Crystal System | Monoclinic | Determines the packing of molecules in the solid state, which influences optical properties. |

| Space Group | P21 | A non-centrosymmetric space group, which is a prerequisite for second-order NLO effects. |

| Second-Harmonic Generation (SHG) Efficiency | 1.5 times that of Urea | Indicates a significant NLO response, making it a candidate for frequency doubling applications. worldscientific.com |

| Optical Transparency (Lower Cut-off) | 420 nm | Defines the spectral range in which the material can be used for optical applications without significant light absorption. worldscientific.com |

The inclusion of a thiol group in this compound is expected to allow for the self-assembly of this molecule on metal surfaces, forming well-ordered monolayers. This capability is of paramount importance for the fabrication of molecular electronic devices and for the development of highly sensitive chemical and biological sensors based on platforms like Surface-Enhanced Raman Scattering (SERS). The functionalization of gold nanoparticles with thiophenol derivatives, including those with nitro groups, has been shown to be an effective strategy for creating SERS-active substrates. rsc.orgnih.gov The nitro group, in particular, can serve as a distinct Raman reporter, and its reduction to an amino group on the nanoparticle surface can be monitored in-situ, offering potential for catalytic and sensing applications. rsc.org

Emerging Research Frontiers and Future Perspectives

Exploration of Novel and Multicomponent Reaction Pathways

The reactivity of 3-amino-4-nitrobenzenethiol lends itself to the exploration of novel synthetic routes, particularly in the realm of multicomponent reactions (MCRs). MCRs are highly valued in medicinal chemistry and materials science for their efficiency in generating complex molecules in a single step. nih.govtaylorfrancis.comdokumen.pub The presence of nucleophilic (amino and thiol) and electrophilic (nitro-activated aromatic ring) sites within one molecule makes this compound a prime candidate for innovative MCRs to construct diverse heterocyclic scaffolds. researchgate.net

Research into related aminothiols has demonstrated their utility in synthesizing benzothiazoles, a class of heterocycles with significant biological activity. researchgate.net The condensation of the amino and thiol groups with various electrophiles is a common strategy. Future research is likely to focus on developing one-pot syntheses that leverage all three functional groups of this compound to create novel, highly substituted heterocyclic systems with potential applications in pharmaceuticals and functional materials. The development of such MCRs would be a significant advancement in synthetic efficiency and molecular diversity. nih.govtaylorfrancis.com

Integration into Supramolecular Assemblies and Nanostructures

The thiol group of this compound provides a strong anchor for its immobilization onto gold surfaces and nanoparticles, a cornerstone of supramolecular chemistry and nanotechnology. nih.govrsc.org The formation of self-assembled monolayers (SAMs) is a spontaneous process that allows for the precise control of surface properties. rsc.orgnih.gov The amino and nitro groups, with their distinct electronic properties, can then be used to tailor the functionality of these surfaces.

The ability of aminothiols to form stable SAMs on gold is well-documented and forms the basis for many biosensor applications. nih.gov For this compound, the presence of the nitro group introduces a "push-pull" electronic system with the amino group, which could lead to interesting optical and electronic properties in the resulting nanostructures. Future research in this area will likely explore the use of this compound-functionalized nanoparticles for applications in sensing, catalysis, and electronics. The controlled assembly of these functionalized nanoparticles into larger, ordered structures is another promising avenue of investigation.

| Functional Group | Interaction Type | Potential Application |

|---|---|---|

| Thiol (-SH) | Covalent bonding with gold surfaces | Anchoring for self-assembled monolayers |

| Amino (-NH2) | Hydrogen bonding, coordination with metal ions | Intermolecular linking, sensor development |

| Nitro (-NO2) | Dipole-dipole interactions, electron acceptor | Modulation of electronic properties |

Development of Advanced Spectroscopic and Analytical Tools for In Situ Studies

Understanding the reaction dynamics and interfacial behavior of this compound requires sophisticated analytical techniques capable of in-situ monitoring. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful tool for studying molecules adsorbed on plasmonic nanostructures, such as gold or silver nanoparticles. rsc.orgnih.govacs.orgacs.org SERS can provide detailed vibrational information, allowing for the real-time observation of chemical reactions and molecular orientations at surfaces. nih.govacs.org

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to predict the properties of molecules and guide the design of new derivatives with enhanced functionalities. nih.gov For this compound, its "push-pull" electronic structure, arising from the electron-donating amino group and the electron-withdrawing nitro group, is of significant interest for applications in nonlinear optics and optoelectronics.

Computational studies on similar nitroaromatic compounds have been used to evaluate their potential as sensors and for their optoelectronic responses. nih.gov DFT calculations can be employed to predict how modifications to the structure of this compound, such as the introduction of additional substituents, will affect its electronic and optical properties. This in-silico screening can accelerate the discovery of new derivatives with optimized properties for specific applications, reducing the need for extensive experimental synthesis and testing.

| Substituent Type | Position | Predicted Effect | Potential Application |

|---|---|---|---|

| Electron-donating | ortho/para to Nitro | Increased charge transfer | Enhanced nonlinear optical response |

| Electron-withdrawing | ortho/para to Amino | Altered redox potential | Tunable electronic properties for sensors |

| Bulky groups | Various | Modified self-assembly behavior | Control over packing in nanostructures |

Potential for Green Chemistry Applications in Synthesis and Catalysis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis and catalysis. mdpi.com this compound and its derivatives have potential applications in this area, both as precursors in greener synthetic routes and as components of novel catalytic systems.

The synthesis of biologically active heterocycles, such as benzothiazoles, often involves harsh reaction conditions. The development of catalytic methods that utilize this compound under milder, more environmentally friendly conditions is a key research goal. mdpi.com Furthermore, the reduction of nitro compounds is a fundamental transformation in organic synthesis, and the development of efficient and selective catalysts for this process is an active area of research. nih.gov Metal complexes incorporating ligands derived from this compound could offer new catalytic activities for a range of transformations, including reductions and cross-coupling reactions, under green conditions. The use of this compound in the synthesis of phenothiazines, another important class of bioactive molecules, also presents opportunities for developing more sustainable synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-nitrobenzenethiol, and how can purity be ensured?